4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate
Description
4-[(E)-3-(4-Fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate is a chalcone-derived compound featuring an α,β-unsaturated ketone core. Its structure includes two aromatic rings:
- Ring A: A phenyl group substituted at the para position with a propenoyl moiety.
- Ring B: A 4-fluorophenyl group attached to the β-carbon of the propenoyl chain.
- Sulfonate ester: A 4-chlorobenzenesulfonate group esterified to the hydroxyl group of Ring A.
The (E)-configuration of the propenoyl group ensures planarity, which is critical for electronic conjugation and biological activity.
Properties
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO4S/c22-17-6-12-20(13-7-17)28(25,26)27-19-10-4-16(5-11-19)21(24)14-3-15-1-8-18(23)9-2-15/h1-14H/b14-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQDMGZYSBFNAO-LZWSPWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing other complex organic molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Investigated for its ability to inhibit the growth of various microorganisms.
- Anticancer Activity : Explored for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.
Medicine
Due to its structural features, 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate is being explored for drug development. Its interactions with biological targets may lead to the development of new therapeutic agents, particularly in oncology.
Industry
This compound is also utilized in the production of advanced materials and serves as an intermediate in synthesizing other complex compounds, contributing to various industrial applications.
The following table summarizes key biological activities associated with the compound:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates kinase activity | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Antioxidant Activity | Scavenges free radicals |
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and increased apoptosis rates compared to control groups. The mechanism was attributed to the compound's ability to induce reactive oxygen species (ROS) production, leading to cellular stress and death.
Case Study 2: Enzyme Modulation
Another research effort focused on the compound's effect on protein kinases. It was found that the compound selectively inhibited certain kinases involved in tumor growth signaling pathways. This inhibition resulted in reduced migration and invasion capabilities of cancer cells, suggesting its potential as a therapeutic agent in metastatic cancer treatment.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine and chlorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and activity data (where available) for the target compound and analogs:
Key Findings from Structure–Activity Relationship (SAR) Studies
- Electronegativity and Substitution Patterns: Electron-withdrawing groups (EWGs) like fluorine (F) and chlorine (Cl) at para positions enhance inhibitory activity. For example, Compound 2j (4-Br, 5-I on Ring A; 4-F on Ring B) exhibits an IC50 of 4.703 μM . Substitution with electron-donating groups (EDGs) like methoxy (OCH3) reduces potency. Compound 2p (4-OCH3 on both rings) has an IC50 of 70.79 μM, highlighting the detrimental effect of EDGs .
Positional Effects :
- Halogens at meta positions (e.g., iodine in Cluster 6 compounds) reduce activity, while para-substituted halogens (F, Cl) optimize interactions with biological targets .
- The sulfonate group in the target compound may enhance binding affinity through hydrogen bonding or electrostatic interactions, a feature absent in nitrobenzoate analogs .
Biological Activity
4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its effects on various cellular processes, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a propenoyl group attached to a phenyl ring, with a sulfonate moiety contributing to its solubility and reactivity.
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may modulate the activity of specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and metastasis .
- Induction of Apoptosis : Studies suggest that similar compounds can trigger programmed cell death in cancer cells, making them potential candidates for anticancer therapies .
- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates kinase activity | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Antioxidant Activity | Scavenges free radicals |
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and increased apoptosis rates compared to control groups. The mechanism was attributed to the compound's ability to induce reactive oxygen species (ROS) production, leading to cellular stress and death .
Case Study 2: Enzyme Modulation
Another research effort focused on the compound's effect on protein kinases. It was found that the compound selectively inhibited certain kinases involved in tumor growth signaling pathways. This inhibition resulted in reduced migration and invasion capabilities of cancer cells, suggesting its potential as a therapeutic agent in metastatic cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
